molecular formula C11H13F3O B1425898 1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol CAS No. 1425509-15-4

1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol

Cat. No.: B1425898
CAS No.: 1425509-15-4
M. Wt: 218.21 g/mol
InChI Key: XZILUZJKXAMLBD-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol” is a chemical compound with the CAS Number: 1425509-15-4 . It has a molecular weight of 218.22 . The IUPAC name for this compound is 1,1,1-trifluoro-3-methyl-3-phenyl-2-butanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13F3O/c1-10(2,9(15)11(12,13)14)8-6-4-3-5-7-8/h3-7,9,15H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

Fragrance Applications

1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol is used as a fragrance ingredient. It belongs to the Aryl Alkyl Alcohols group, a diverse class of fragrance ingredients that include secondary alcohols bonded to an aryl group. A detailed toxicologic and dermatologic review indicates its safety in fragrances (Scognamiglio et al., 2012).

Chemical Synthesis

This compound has applications in chemical synthesis. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, closely related to the subject compound, is used in the synthesis of 1,1,1-trifluoro-2,3-epoxypropane and in subsequent reactions as a latent form of this compound via sulfonium salt formation (Shimizu et al., 1996).

Stereochemistry Studies

The stereochemistry of related compounds like 2-methyl-1-phenylbut-3-en-1-ols and 3,4-epoxy-2-methyl-1-phenylbutan-1-ols has been established through studies. These investigations are crucial for understanding the properties and reactions of substances like this compound (Coxon & Hii, 1977).

Fluorine Chemistry

In the field of fluorine chemistry, similar compounds like 1,1,1-trifluoro-2-methylbutane have been studied for their reaction patterns, particularly in chlorination processes. These studies help understand the reactivity and properties of trifluoromethyl groups in various chemical contexts, relevant to compounds like this compound (Atto & Tedder, 1982).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound's relatives are used to study the effects of trifluoromethyl and methyl groups in microbial reduction processes. This research is pivotal in understanding the chemo- and stereoselectivities in the microbial reduction of related compounds (Arnone et al., 1998).

Organic Synthesis

The compound and its derivatives play a role in organic synthesis, particularly in the creation of specific stereochemical structures. For instance, studies have been conducted on the baker's yeast mediated reduction of substituted cinnamaldehydes, leading to compounds like (3S)-3-phenylbutan-1-ol, which are structurally related (Fronza et al., 2009).

Vibrational Circular Dichroism Studies

Vibrational circular dichroism (VCD) studies of related compounds, like 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol, provide insights into molecular motions and structural dynamics. These studies are essential for understanding the properties of chiral systems, which can be applied to similar compounds (Xia et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H227 and H319 . Precautionary statements include P210, P264, P280, P305+P351+P338, P337+P313, P370+P378, P403+P235, and P501 .

Properties

IUPAC Name

1,1,1-trifluoro-3-methyl-3-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-10(2,9(15)11(12,13)14)8-6-4-3-5-7-8/h3-7,9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZILUZJKXAMLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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